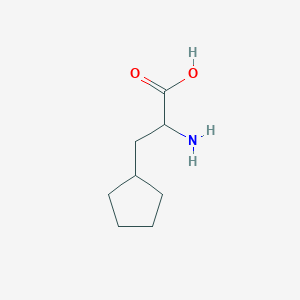

2-Amino-3-cyclopentylpropanoic acid

Descripción general

Descripción

2-Amino-3-cyclopentylpropanoic acid, also known as 3-cyclopentylalanine hydrochloride, is a chemical compound with the molecular weight of 193.67 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-Amino-3-cyclopentylpropanoic acid is1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11) . This indicates that the molecule consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis

2-Amino-3-cyclopentylpropanoic acid is a powder that is stored at room temperature . It has a molecular weight of 193.67 .Aplicaciones Científicas De Investigación

-

Carbon Capture and Utilisation

- Summary of the application : Amine-based materials, such as 2-Amino-3-cyclopentylpropanoic acid, are being developed to capture CO2 from dilute sources and convert it into higher-value products .

- Methods of application : The chemical and engineering principles of amine-based CO2 capture are considered to define the parameters required of an adsorbent, describe adsorption testing methods, and introduce the reader to a range of amine-based adsorbents .

- Results or outcomes : Amine and polyamine-based materials feature widely in the literature as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .

-

Plant Growth Regulation

- Summary of the application : 2-Amino-3-cyclopentylpropanoic acid is a novel plant growth regulator isolated from the mushroom Amanita castanopsidis Hongo .

- Methods of application : The stereostructure of 2-amino-3-cyclopentylpropanoic acid was determined through its racemic and enantioselective syntheses employing the chelate–enolate Claisen rearrangement as a key step .

- Results or outcomes : The unknown stereostructure of 2-amino-3-cyclopentylpropanoic acid was determined to be (2 S,3 S)-2 .

-

Structural Modification of Natural Products

- Summary of the application : Amino acids, including 2-Amino-3-cyclopentylpropanoic acid, are used in the structural modification of natural products. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

- Methods of application : The articles were divided into six types based on the backbone structures of the natural products, and the related applications of amino acids in the structural modification of natural products were discussed in detail .

- Results or outcomes : The introduction of amino acids into natural products has shown to improve their performance and minimize their adverse effects .

-

Synthesis of Testosterone Cypionate

- Summary of the application : 2-Amino-3-cyclopentylpropanoic acid can be used as an organic building block in the synthesis of a variety of pharmaceutical compounds, including Testosterone Cypionate .

- Methods of application : The compound is synthesized in solution and used for the synthesis of Testosterone Cypionate .

- Results or outcomes : The successful synthesis of Testosterone Cypionate using 2-Amino-3-cyclopentylpropanoic acid .

-

Aggregate Formation

- Summary of the application : 2-Amino-3-cyclopentylpropanoic acid has been shown to form aggregates .

- Methods of application : The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination .

- Results or outcomes : Dynamic Light Scattering (DLS) analysis demonstrated its ability to form aggregates with an average size of 391 nm .

- Pharmaceutical Compound Synthesis

- Summary of the application : 2-Amino-3-cyclopentylpropanoic acid can be used as an organic building block in the synthesis of a variety of pharmaceutical compounds .

- Methods of application : The compound is synthesized in solution and used for the synthesis of various pharmaceutical compounds .

- Results or outcomes : Successful synthesis of various pharmaceutical compounds using 2-Amino-3-cyclopentylpropanoic acid .

Safety And Hazards

The safety information for 2-Amino-3-cyclopentylpropanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

2-amino-3-cyclopentylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYAKYRBGLKMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-cyclopentylpropanoic acid | |

CAS RN |

5455-46-9 | |

| Record name | Cyclopentanealanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555612.png)

![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)